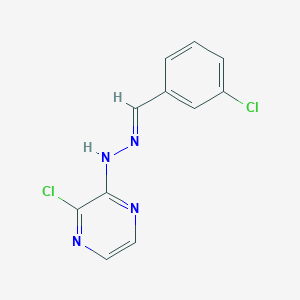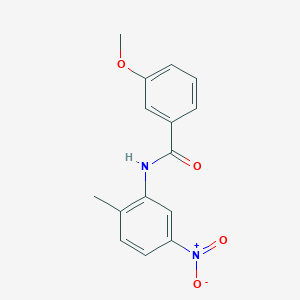![molecular formula C22H19N5O2S B5861573 4-{[4-(benzyloxy)-3-methoxybenzylidene]amino}-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5861573.png)
4-{[4-(benzyloxy)-3-methoxybenzylidene]amino}-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{[4-(benzyloxy)-3-methoxybenzylidene]amino}-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol is a useful research compound. Its molecular formula is C22H19N5O2S and its molecular weight is 417.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 417.12594604 g/mol and the complexity rating of the compound is 631. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Orientations Futures
Mécanisme D'action
Analyse Biochimique
Biochemical Properties
4-{[4-(benzyloxy)-3-methoxybenzylidene]amino}-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. The compound has been shown to inhibit certain enzymes, such as dipeptidyl peptidase-4 (DPPIV), which is involved in glucose metabolism . Additionally, it interacts with proteins involved in cell signaling pathways, potentially affecting cellular communication and function. The nature of these interactions is primarily through binding to active sites or allosteric sites on the enzymes and proteins, leading to inhibition or modulation of their activity.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the expression of genes involved in metabolic pathways, thereby altering cellular metabolism . Additionally, the compound can impact cell signaling pathways, such as those mediated by GABA receptors, leading to changes in cellular responses .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to specific sites on enzymes and proteins, leading to inhibition or modulation of their activity. For example, it inhibits DPPIV by binding to its active site, preventing the enzyme from interacting with its natural substrates . This inhibition can lead to changes in metabolic processes and cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions but may degrade over time, leading to a reduction in its efficacy . Long-term exposure to the compound in in vitro and in vivo studies has revealed potential changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as improved glucose metabolism and reduced inflammation . At higher doses, toxic or adverse effects may be observed, including cellular toxicity and organ damage. Threshold effects have been noted, where the compound’s efficacy plateaus or diminishes at certain concentrations.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s interaction with DPPIV and other enzymes suggests it may influence glucose metabolism and other related pathways . These interactions can lead to changes in metabolite levels and overall metabolic activity within cells.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound’s lipophilic nature allows it to cross cell membranes and accumulate in certain tissues . Transporters and binding proteins facilitate its movement within the cell, affecting its localization and accumulation.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound is directed to specific compartments or organelles within the cell, where it exerts its effects. Targeting signals and post-translational modifications may play a role in directing the compound to its site of action . Its localization within the cell can influence its activity and interactions with other biomolecules.
Propriétés
IUPAC Name |
4-[(E)-(3-methoxy-4-phenylmethoxyphenyl)methylideneamino]-3-pyridin-4-yl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N5O2S/c1-28-20-13-17(7-8-19(20)29-15-16-5-3-2-4-6-16)14-24-27-21(25-26-22(27)30)18-9-11-23-12-10-18/h2-14H,15H2,1H3,(H,26,30)/b24-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQNRNMJRFDHRQA-ZVHZXABRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NN2C(=NNC2=S)C3=CC=NC=C3)OCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/N2C(=NNC2=S)C3=CC=NC=C3)OCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

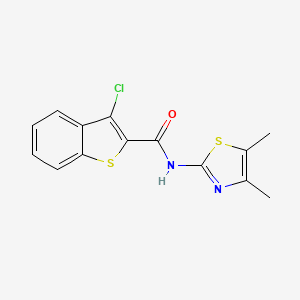
![2-chloro-4,5-difluoro-N-(2-{[(2-phenylethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B5861518.png)
![4-(4-chlorophenyl)-N-[1-(3-methoxyphenyl)ethylidene]-1-piperazinamine](/img/structure/B5861523.png)
![1-(4-bromophenyl)-5-{[(4-fluorophenyl)sulfonyl]methyl}-1H-tetrazole](/img/structure/B5861527.png)
![8,9-dimethyl-7-[3-(4-morpholinyl)propyl]-2-(3-pyridinyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5861533.png)
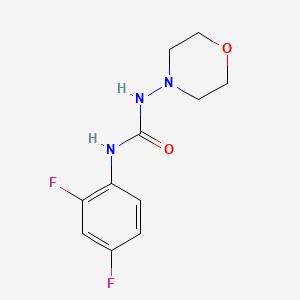
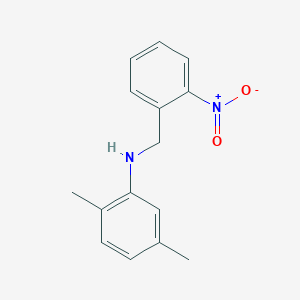
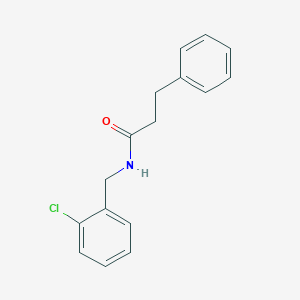
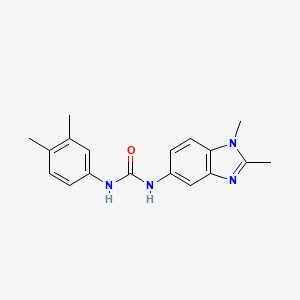

![3-allyl-5,5-dimethyl-2-(methylthio)-5,6-dihydrobenzo[h]quinazolin-4(3H)-one](/img/structure/B5861594.png)
